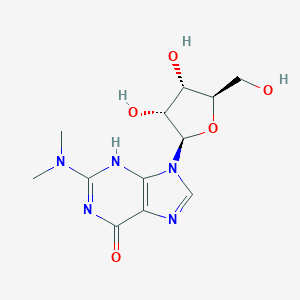

N2,N2-二甲基鸟苷

描述

N2,N2-Dimethylguanosine (m2(2)G) is a modified nucleoside found predominantly in the tRNA of eukaryotic organisms, characteristically positioned at the junction between the dihydro-uridine (D) stem and the anticodon (AC) stem. This modification is notable in over 80% of eukaryotic tRNA species that contain guanosine at position 26 (G26). However, the presence of G26 alone is not sufficient for dimethylation, indicating the necessity of specific surrounding sequences for this modification to occur. In yeast tRNA(Asp), for example, G26 remains unmodified, highlighting the specificity required for m2(2)G formation. The modification process involves a tRNA(m2(2)G26)methyltransferase that recognizes certain structural features within the tRNA, such as specific base pairs in the D-stem, for effective dimethylation at G26. These findings suggest a complex interplay between tRNA structure and the enzymatic machinery responsible for m2(2)G modification, underlining the significance of this modification in tRNA function and stability (Edqvist, Grosjean, & Stråby, 1992).

Synthesis Analysis

The synthesis of N2,N2-dimethylguanosine derivatives has been explored through various methods. For instance, the chemical synthesis approach has been employed to create N2,N2-dimethylguanosine (DMG) by utilizing tributyltin hydride for reductive C-S bond cleavage. This method represents a strategic approach to construct RNA molecules with specific modified nucleotides, such as DMG, by integrating them into oligonucleotides through automated synthesis techniques (Sekine & Satoh, 1990).

Molecular Structure Analysis

The molecular structure and conformational preferences of N2,N2-dimethylguanosine have been studied through theoretical methods, including quantum chemical perturbative configuration interaction with localized orbitals (PCILO) method, semiempirical quantum chemical RM1, along with ab initio molecular orbital Hartree–Fock (HF-SCF), and density functional theory (DFT) calculations. These studies reveal the preference for a “syn” conformation of the glycosyl torsion angle in m2(2)G molecules, suggesting important implications for base-stacking interactions at the hinge region of tRNA during the protein biosynthesis process (Bavi, Kamble, Kumbhar, Kumbhar, & Sonawane, 2011).

Chemical Reactions and Properties

Research on N2,N2-dimethylguanosine has explored its effects on RNA structure and stability, notably in the context of tRNA where it is most commonly found. The dual methylation at N2, N2 positions alters its pairing behavior, especially vis-à-vis cytosine, and influences the pairing modes between guanine and adenine. Crystal structure analysis of RNA duplexes with central tandem m2(2)G:A pairs has provided insights into how this modification affects RNA duplex formation and stability, demonstrating the role of N2,N2-dimethylation in controlling the conformation and interaction of nucleosides within RNA molecules (Pallan, Kreutz, Bosio, Micura, & Egli, 2008).

Physical Properties Analysis

The physical properties of N2,N2-dimethylguanosine, such as its stability, solubility, and fluorescence, are intricately linked to its chemical structure and the presence of methyl groups. These properties are crucial for its function in RNA, particularly in terms of its interaction with other molecules and its role in the structural integrity and dynamics of tRNA. Studies on related compounds, like 1,N2-ethenodeoxyguanosine, have highlighted the influence of modifications on the stability and fluorescence of nucleosides, offering comparative insights into the behavior of N2,N2-dimethylguanosine (Kuśmierek & Singer, 1992).

Chemical Properties Analysis

The enzymatic demethylation of N2,N2-dimethylguanosine in RNA and its implications for RNA sequencing technology highlight the significant impact of this modification on RNA biology and technological applications. The development of specific enzymes capable of selectively removing the methyl groups from m2(2)G to improve the efficiency of RNA sequencing underscores the importance of understanding the chemical properties of N2,N2-dimethylguanosine. This modification poses challenges for RNA sequencing due to its impact on cDNA synthesis, illustrating the broader relevance of N2,N2-dimethylguanosine's chemical properties in both biological and technological contexts (Dai, Zheng, Schwartz, Clark, & Pan, 2017).

科研应用

RNA结构和稳定性: tRNA中的N2,N2-二甲基鸟苷影响RNA的结构和稳定性。它防止了串联G:A对中出现的剪切构象,并影响了发夹和双链的形成 (Pallan et al., 2008)。

tRNA在蛋白质生物合成中的功能: tRNA中N2,N2-二甲基鸟苷的构象偏好,特别是在第26位,对碱基堆叠相互作用起着至关重要的作用,这对蛋白质生物合成很重要 (Bavi et al., 2011)。

DNA损伤和修复: tRNA中的N2-二甲基鸟苷衍生物,如N2-(2'-脱氧鸟苷-8-基)-4,8-二甲基IQx加合物,可以在体外和体内引起DNA损伤,暗示其在细胞DNA修复机制中的作用 (Frandsen et al., 1994)。

疾病生物标志物: 急性白血病和乳腺癌患者体内N2,N2-二甲基鸟苷水平升高,表明其作为这些疾病生物标志物的潜力 (Levine et al., 1975)。

tRNA甲基转移酶功能: tRNA N2,N2-二甲基鸟苷-26甲基转移酶酶在Schizosaccharomyces pombe中抑制紫色密码子的效率中起作用,作为一个反抑制突变体 (Niederberger et al., 1999)。

tRNA测序效率: AlkB D135S/L118V突变体可以将RNA中的N2,N2-二甲基鸟苷转化为N2-甲基鸟苷(m2 G),增强tRNA测序的效率 (Dai et al., 2017)。

线粒体和细胞质tRNA修饰: Saccharomyces cerevisiae中的TRM1基因座对线粒体和细胞质tRNA的N2,N2-二甲基鸟苷修饰至关重要,表明其在tRNA修饰中的关键作用 (Ellis et al., 1986)。

Safety And Hazards

性质

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O5/c1-16(2)12-14-9-6(10(21)15-12)13-4-17(9)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,14,15,21)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPURTUNRHNVGF-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943957 | |

| Record name | 2-(Dimethylamino)-9-pentofuranosyl-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N2,N2-Dimethylguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

N2,N2-Dimethylguanosine | |

CAS RN |

2140-67-2 | |

| Record name | N2,N2-Dimethylguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(2),N(2)-Dimethylguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)-9-pentofuranosyl-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2,N2-DIMETHYLGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7NB8Q3W0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N2,N2-Dimethylguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235 - 236 °C | |

| Record name | N2,N2-Dimethylguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

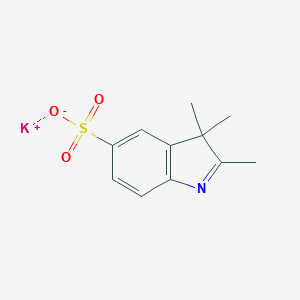

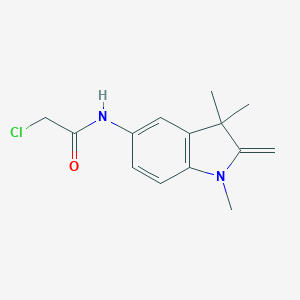

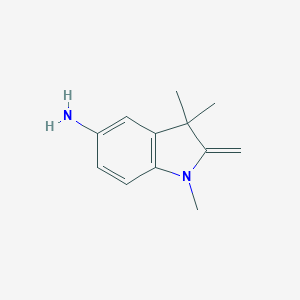

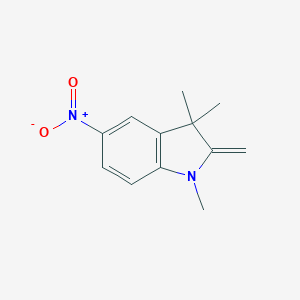

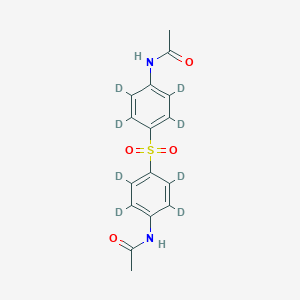

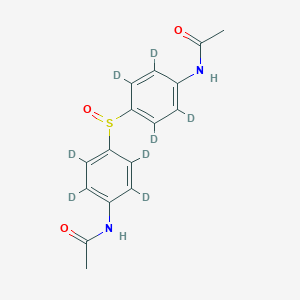

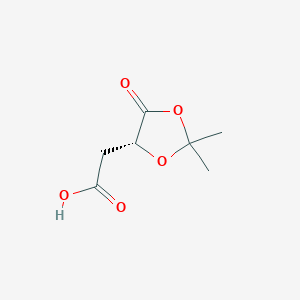

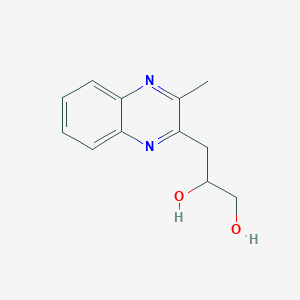

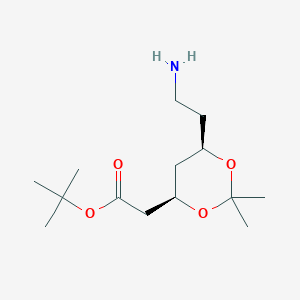

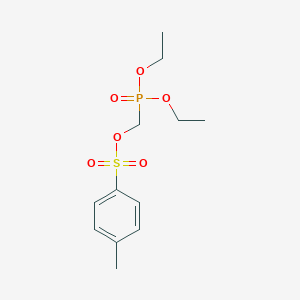

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

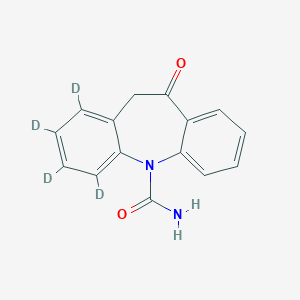

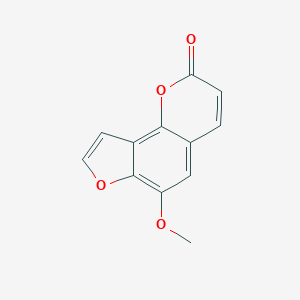

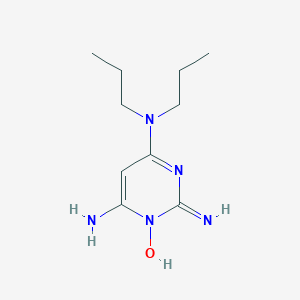

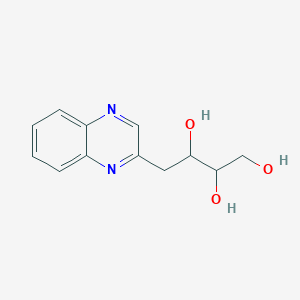

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。